molecular formula C43H39ClN4O7S B1261254 QSY7 succinimidyl ester

QSY7 succinimidyl ester

Cat. No. B1261254
M. Wt: 791.3 g/mol
InChI Key: BDJDTKYGKHEMFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

QSY7 succinimidyl ester is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a QSY7 succinimidyl ester(1+).

Scientific Research Applications

  • Cell Proliferation Studies : QSY7 succinimidyl ester is utilized in studying cell proliferation. For instance, Matera, Lupi, and Ubezio (2004) explored the use of Carboxyfluorescein diacetate succinimidyl ester (CFSE) in analyzing the migration and proliferation of hemopoietic cells (Matera, Lupi, & Ubezio, 2004).

  • Protein Labeling : QSY7 succinimidyl ester serves as a valuable tool for protein labeling. Kostikov et al. (2012) demonstrated the use of N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate, a related synthon, for labeling proteins in PET imaging studies (Kostikov et al., 2012).

  • Tumor Vasculature Imaging : The compound is used in the preparation of peptide-conjugated quantum dots for non-invasive NIRF imaging of tumor vasculature, as outlined by Cai and Chen (2008) (Cai & Chen, 2008).

  • Surface Chemistry Modification : Sam et al. (2010) discussed its role in the transformation of carboxyl-terminated alkyl chains into succinimidyl ester-terminated chains on modified porous silicon surfaces, highlighting its significance in surface chemistry (Sam et al., 2010).

  • Formation of Ionic Liquids : Camplo et al. (2011) used a succinimidyl activated ester in synthesizing various ionic liquids, showing its versatility in chemical synthesis (Camplo et al., 2011).

  • Lymphocyte Kinetics Analysis : Asquith et al. (2006) utilized carboxyfluorescein diacetate succinimidyl ester (CFSE) to quantify lymphocyte kinetics, particularly in studies of lymphocyte homeostasis (Asquith et al., 2006).

  • Nanocomposite Particle Synthesis : Azioune et al. (2004) prepared ester-functionalized polypyrrole-silica nanocomposite particles using N-succinimidyl ester pyrrole, demonstrating its application in nanotechnology (Azioune et al., 2004).

properties

Product Name

QSY7 succinimidyl ester

Molecular Formula

C43H39ClN4O7S

Molecular Weight

791.3 g/mol

IUPAC Name

[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methylanilino)xanthen-3-ylidene]-methyl-phenylazanium;chloride

InChI

InChI=1S/C43H39N4O7S.ClH/c1-44(30-11-5-3-6-12-30)32-17-19-34-37(27-32)53-38-28-33(45(2)31-13-7-4-8-14-31)18-20-35(38)42(34)36-15-9-10-16-39(36)55(51,52)46-25-23-29(24-26-46)43(50)54-47-40(48)21-22-41(47)49;/h3-20,27-29H,21-26H2,1-2H3;1H/q+1;/p-1

InChI Key

BDJDTKYGKHEMFF-UHFFFAOYSA-M

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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